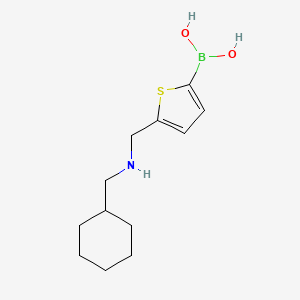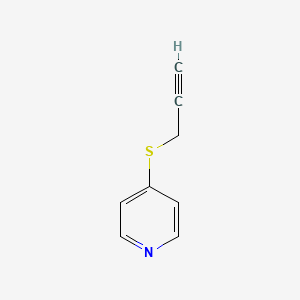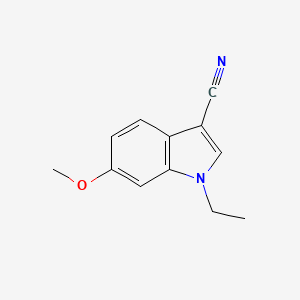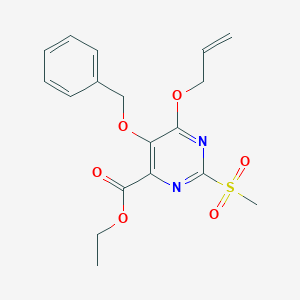
(5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a thienyl ring, which is further substituted with a cyclohexylmethylamino group. The unique structure of this compound makes it a valuable reagent in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include boronic esters, boranes, and substituted thienyl derivatives. These products are valuable intermediates in organic synthesis and medicinal chemistry.
Scientific Research Applications
(5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is studied for its potential as a biochemical probe and in the development of boron-containing drugs.
Medicine: Research is ongoing to explore its use in the treatment of diseases, particularly in the development of boron-based therapeutics.
Mechanism of Action
The mechanism of action of (5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug development. The compound’s ability to interact with specific molecular pathways is being explored for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic acids and boronate esters, such as phenylboronic acid and pinacolborane. These compounds share the boronic acid functional group but differ in their substituents and overall structure.
Uniqueness
What sets (5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid apart is its unique combination of a thienyl ring and a cyclohexylmethylamino group. This structure imparts distinct chemical properties and reactivity, making it a versatile reagent in various applications .
Properties
Molecular Formula |
C12H20BNO2S |
|---|---|
Molecular Weight |
253.17 g/mol |
IUPAC Name |
[5-[(cyclohexylmethylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C12H20BNO2S/c15-13(16)12-7-6-11(17-12)9-14-8-10-4-2-1-3-5-10/h6-7,10,14-16H,1-5,8-9H2 |
InChI Key |
KFBPICRNOVTCRT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)CNCC2CCCCC2)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B8316762.png)




